molecular formula C18H20N4O2S B2966158 Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209550-42-4

Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2966158
CAS RN: 1209550-42-4
M. Wt: 356.44
InChI Key: IISGGMUZTVGTOT-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . Oxadiazoles are another class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They also exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of benzothiazoles and oxadiazoles can vary widely depending on the specific substituents present on the rings. For example, benzothiazoles can undergo reactions such as electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics or other treatments for bacterial infections.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This means they could potentially be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer .

Quorum Sensing Inhibitors

Some benzo[d]thiazole compounds have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. Inhibition of quorum sensing could potentially be used in the treatment of bacterial infections.

Future Directions

The development of new benzothiazole and oxadiazole derivatives with improved biological activities and lesser side effects is a promising area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their structures for better activity and selectivity.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)16-20-21-17(24-16)12-5-7-22(8-6-12)18(23)13-3-4-14-15(9-13)25-10-19-14/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGGMUZTVGTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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